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Compound Name: Lb-102

Cat. No.: B10860205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lb-102, a novel

benzamide derivative, for inducing and studying psychosis-like states in rodent models. This

document includes summaries of key quantitative data, detailed experimental protocols, and

visualizations of relevant pathways and workflows.

Introduction
Lb-102 is an N-methylated analogue of amisulpride, designed with improved blood-brain

barrier permeability. It acts as a potent antagonist at dopamine D2 and D3 receptors, as well as

the serotonin 5-HT7 receptor.[1][2][3] Preclinical studies in rodents have demonstrated its

efficacy in models relevant to the positive and cognitive symptoms of schizophrenia, suggesting

its potential as a next-generation antipsychotic.[1]

Mechanism of Action
Lb-102 exerts its antipsychotic effects primarily through the blockade of dopamine D2 and D3

receptors in the mesolimbic and mesocortical pathways. Dysregulation of these pathways is

strongly implicated in the pathophysiology of psychosis. Additionally, its antagonism of 5-HT7

receptors may contribute to its pro-cognitive and antidepressant effects.[2]

Signaling Pathway of Lb-102 Action
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Caption: Signaling cascade of Lb-102's antagonist action on dopamine and serotonin

receptors.
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Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for Lb-102.

Table 1: In Vitro Receptor Binding Affinity

Receptor Ligand Ki (nM)

Dopamine D2 Lb-102 2.8[1]

Dopamine D3 Lb-102 3.2[1]

Table 2: In Vivo Efficacy in Rodent Models of Psychosis

Model Species
Inducing
Agent

Lb-102 Dose Outcome

Amphetamine-

Induced

Locomotor

Activity

Rat Amphetamine 30 mg/kg (p.o.)

Statistically

superior to 30

mg/kg

amisulpride in

reducing

hyperlocomotion.

[1]

Apomorphine-

Induced Climbing
Mouse Apomorphine Not specified

Significantly

reduced climbing

behavior;

statistically

indistinguishable

from amisulpride.

[1]

Novel Object

Recognition
Rat

Phencyclidine

(PCP)
Not specified

Reversed PCP-

induced cognitive

deficits.[1]
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The following protocols are based on the available information from preclinical studies of Lb-
102 and established methodologies for these behavioral assays.

Amphetamine-Induced Locomotor Activity in Rats
This model assesses the potential of a compound to mitigate the hyperdopaminergic state,

characteristic of psychosis, by measuring its effect on amphetamine-induced hyperactivity.

Experimental Workflow

Day 1-3: Habituation

Day 4: Testing

Place rats in locomotor
activity chambers for 60 min/day

Administer Lb-102 (e.g., 30 mg/kg, p.o.)
or vehicle

6 hours post-Lb-102,
administer amphetamine (e.g., 1.5 mg/kg, i.p.)

Immediately place in chambers and
record locomotor activity for 60 min Analyze total distance traveled

Click to download full resolution via product page

Caption: Workflow for the amphetamine-induced locomotor activity test.

Materials:

Male Sprague-Dawley rats (250-300 g)

Locomotor activity chambers equipped with infrared beams

d-Amphetamine sulfate

Lb-102

Vehicle for Lb-102 and amphetamine

Procedure:
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Habituation (3 days):

Individually place rats in the locomotor activity chambers for 60 minutes each day for three

consecutive days to acclimate them to the environment.

Test Day:

Administer Lb-102 (e.g., 30 mg/kg, p.o.) or vehicle.

Return the animals to their home cages.

Six hours after Lb-102 administration, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

Immediately place the rats into the locomotor activity chambers.

Record locomotor activity, measured as total distance traveled, for 60 minutes.

Data Analysis:

Compare the total distance traveled between the different treatment groups using an

appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Apomorphine-Induced Climbing in Mice
This model evaluates the D2 receptor antagonist properties of a compound by measuring its

ability to inhibit the stereotypic climbing behavior induced by the dopamine agonist

apomorphine.

Experimental Workflow
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Habituation

Testing

Place mice in individual wire
mesh cages for 30 min

Administer Lb-102 or vehicle 30-60 min post-Lb-102,
administer apomorphine (e.g., 1.5 mg/kg, s.c.)

Observe and score climbing
behavior for 20-30 min Analyze climbing scores

Click to download full resolution via product page

Caption: Workflow for the apomorphine-induced climbing test in mice.

Materials:

Male CD-1 or Swiss Webster mice (20-25 g)

Cylindrical wire mesh cages

Apomorphine hydrochloride

Lb-102

Vehicle for Lb-102 and apomorphine

Procedure:

Habituation:

Place each mouse individually into a wire mesh cage for a 30-minute habituation period.

Test Procedure:

Administer Lb-102 or vehicle (p.o. or i.p.).

After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine

(e.g., 1.5 mg/kg, s.c.).
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Immediately after apomorphine injection, return the mouse to the climbing cage.

Observe and score the climbing behavior for a period of 20-30 minutes.

Scoring:

A common scoring system is as follows:

0: Four paws on the floor

1: One or two paws on the cage wall

2: Three or four paws on the cage wall

Scores are typically taken at regular intervals (e.g., every 5 minutes) and summed for a

total climbing score.

Data Analysis:

Compare the total climbing scores between treatment groups using appropriate non-

parametric statistical tests (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests).

Novel Object Recognition in PCP-Treated Rats
This model assesses the pro-cognitive effects of a compound on recognition memory deficits

induced by the NMDA receptor antagonist phencyclidine (PCP), which mimics some of the

cognitive impairments observed in schizophrenia.
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PCP Treatment and Washout Novel Object Recognition Test

Administer PCP (2 mg/kg, i.p.) or saline
twice daily for 7 days

7-day drug-free period

Habituate rats to the open field arena

Administer Lb-102 or vehicle 60-180 min prior.
Present two identical objects for exploration

After a delay, present one familiar and
one novel object for exploration

Calculate Discrimination Index

Click to download full resolution via product page

Caption: Workflow for the novel object recognition test in PCP-treated rats.

Materials:

Male Lister Hooded or Wistar rats (250-300 g)

Open field arena

A variety of objects differing in shape, color, and texture (in triplicate)

Phencyclidine (PCP)

Lb-102

Vehicle for Lb-102 and PCP

Procedure:
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PCP Treatment and Washout:

Administer PCP (2 mg/kg, i.p.) or saline twice daily for 7 consecutive days.[1]

Allow for a 7-day drug-free washout period before behavioral testing.[1]

Novel Object Recognition Testing:

Habituation: On the day before testing, allow each rat to explore the empty open field

arena for 5-10 minutes.

Familiarization Trial (T1):

Administer Lb-102 or vehicle 60-180 minutes before the trial.[1]

Place two identical objects in the arena.

Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).

Exploration is defined as the rat's nose being within 2 cm of the object and actively

sniffing or touching it.

Retention Trial (T2):

After a retention interval (e.g., 1-24 hours), place the rat back in the arena.

The arena now contains one familiar object from T1 and one novel object.

Record the time spent exploring each object for a set period (e.g., 3-5 minutes).

Data Analysis:

Calculate the Discrimination Index (DI):

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration

time)

A positive DI indicates a preference for the novel object and intact recognition memory.
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Compare the DI between treatment groups using an appropriate statistical test (e.g.,

ANOVA).

Disclaimer
These protocols provide a general framework for conducting studies with Lb-102 in rodent

models of psychosis. Researchers should optimize these protocols for their specific

experimental conditions and adhere to all relevant animal welfare guidelines and regulations.

The provided dose ranges are based on available literature and may require adjustment based

on the specific animal strain, age, and experimental setup.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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